molecular formula C12H13BrO B180619 2-Bromo-4-phenylcyclohexan-1-one CAS No. 1079-68-1

2-Bromo-4-phenylcyclohexan-1-one

Cat. No.: B180619
CAS No.: 1079-68-1
M. Wt: 253.13 g/mol
InChI Key: ZBWHAEPVTLBSAG-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylcyclohexan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C12H13BrO and its molecular weight is 253.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Synthesis

2-Bromo-4-phenylcyclohexan-1-one serves as an important intermediate in organic synthesis , particularly in the production of pharmaceuticals and agrochemicals. Its unique structure allows for various synthetic transformations, making it a valuable building block in the development of complex molecules.

Key Applications:

  • Pharmaceutical Synthesis :
    • Used as a precursor for synthesizing various bioactive compounds .
    • Potential applications include the development of analgesics, sedatives, and anticonvulsants due to its structural similarities with known pharmacological agents.
  • Building Block for Isochromenes :
    • The compound has been utilized in the one-pot synthesis of 1-substituted 1H-isochromenes , which are important heterocyclic structures found in many natural products and pharmaceuticals .
  • Bromination Reactions :
    • In synthetic routes, this compound can undergo bromination to yield further functionalized derivatives that are valuable in medicinal chemistry .

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Direct Bromination :
    • Bromination of 4-phenylcyclohexanone using brominating agents (e.g., N-bromosuccinimide) under controlled conditions.
  • One-Pot Reactions :
    • The compound can be synthesized via one-pot reactions involving multiple substrates, enhancing efficiency and yield .

Research into the biological activity of this compound is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their effects on biological systems, including enzyme inhibition and modulation of neurotransmitter receptors. The presence of the bromine atom may enhance lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Case Studies

While specific studies on this compound are scarce, related compounds have demonstrated significant biological activity:

  • Isochromene Derivatives :
    • Research indicates that isochromenes synthesized from related ketones exhibit anti-inflammatory and antimicrobial properties, suggesting that derivatives of this compound may also possess similar activities .
  • Pharmacological Investigations :
    • Studies on structurally similar brominated compounds show enhanced binding affinities due to halogen bonding interactions, indicating potential for further investigation into the pharmacological profiles of this compound.

Properties

CAS No.

1079-68-1

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

2-bromo-4-phenylcyclohexan-1-one

InChI

InChI=1S/C12H13BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

ZBWHAEPVTLBSAG-UHFFFAOYSA-N

SMILES

C1CC(=O)C(CC1C2=CC=CC=C2)Br

Canonical SMILES

C1CC(=O)C(CC1C2=CC=CC=C2)Br

Synonyms

Cyclohexanone, 2-broMo-4-phenyl-

Origin of Product

United States

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